molecular formula C17H23F3N2O4S B2442919 4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide CAS No. 1219902-09-6

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide

Cat. No.: B2442919
CAS No.: 1219902-09-6
M. Wt: 408.44
InChI Key: IZMUCSNOCOFNJA-UHFFFAOYSA-N
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Description

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide is a complex organic compound characterized by its unique chemical structure This compound features a cyclohexane ring substituted with a methanesulfonamidomethyl group and a methoxy-trifluoromethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the methanesulfonamidomethyl group, and the attachment of the methoxy-trifluoromethyl-phenyl group. Common reagents used in these reactions include trifluoromethylating agents, methanesulfonyl chloride, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O4S/c1-26-15-8-7-13(17(18,19)20)9-14(15)22-16(23)12-5-3-11(4-6-12)10-21-27(2,24)25/h7-9,11-12,21H,3-6,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMUCSNOCOFNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCC(CC2)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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